CID 156588706

Description

Systematic Nomenclature and Molecular Formula

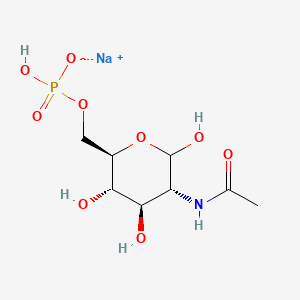

N-Acetyl-D-glucosamine 6-phosphate disodium salt is a phosphorylated derivative of the amino sugar N-acetylglucosamine. Its systematic name, derived from IUPAC conventions, is [(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen phosphate disodium salt. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 102029-88-9 |

| Molecular Formula | C₈H₁₅NNaO₉P |

| Molecular Weight | 323.17 g/mol |

| Synonyms | N-Acetyl-D-glucosamine-6-phosphate disodium salt, MFCD00057520, G90988 |

This compound serves as a critical intermediate in carbohydrate metabolism, particularly in glycosylation pathways.

Crystallographic Analysis of Anomeric Forms

The compound exists in α- and β-anomeric configurations, distinguishable by the orientation of the hydroxyl group at the C1 position. Crystallographic studies of enzyme-substrate complexes reveal distinct binding interactions:

- α-Anomer : Observed in complexes with N-acetyl-D-glucosamine-6-phosphate deacetylase (NagA), where the C1 hydroxyl forms hydrogen bonds with the enzyme’s active site.

- β-Anomer : Stabilized in solution by intramolecular interactions, as shown in X-ray diffraction data of related glucosamine-6-phosphate synthase complexes.

A comparison of key crystallographic parameters from enzymatic complexes is provided below:

| Structure | Resolution (Å) | Space Group | Key Interaction |

|---|---|---|---|

| NagA-Zn Complex (2P50) | 2.2 | C 2 2 21 | Zn²⁺ coordination to phosphate oxygens |

| GlmS Isomerase (2PUT) | 2.0 | P 2₁ | Arg-227 ion pairing with phosphate |

| NagA-D273N Mutant (2P53) | 2.1 | P 2₁ 2₁ 2₁ | Cysteine loop occlusion of active site |

These data highlight the structural adaptability of the phosphate group in enzyme binding.

Three-Dimensional Conformational Dynamics

The molecule adopts a pyranose ring conformation with specific stereochemical preferences:

- Furanose vs. Pyranose : Predominantly exists as a pyranose due to the stability of the six-membered ring in aqueous environments.

- Active Site Interactions : In NagA complexes, the phosphate group forms bidentate coordination with Zn²⁺ (via O3 and O4 oxygens), while the acetamido group engages in hydrophobic interactions with aromatic residues.

- Conformational Flexibility : The C4–C5 and C5–C6 bonds exhibit trans and gauche conformations, respectively, as observed in solution NMR studies.

Metal Ion Coordination in Phosphate Group Stabilization

The phosphate moiety is stabilized through metal coordination in enzymatic contexts:

| Metal Ion | Coordination Site | Biological Role |

|---|---|---|

| Zn²⁺ | O3 and O4 oxygens | Catalytic activation of hydrolysis reactions |

| Mg²⁺ | O4 and O5 oxygens | Stabilization of transition states in isomerase reactions |

In Mycobacterium smegmatis NagA, a binuclear Zn²⁺ site facilitates substrate binding and deacetylation, with one Zn²⁺ directly coordinating the phosphate group. This coordination lowers the pKa of the phosphate hydroxyl group, enabling nucleophilic attack during catalysis.

Properties

CAS No. |

102029-88-9 |

|---|---|

Molecular Formula |

C8H16NNaO9P |

Molecular Weight |

324.18 g/mol |

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C8H16NO9P.Na/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16;/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16);/t4-,5-,6-,7-,8?;/m1./s1 |

InChI Key |

VGBNZVULWAHGJF-FROKLYQUSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)O)O)O.[Na] |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-glucosamine 6-phosphate disodium salt typically involves the acetylation of D-glucosamine followed by phosphorylation. The reaction conditions often include the use of acetyl coenzyme A (AcCoA) as the acetyl donor and specific enzymes such as glucosamine-6-phosphate N-acetyltransferase to catalyze the reaction .

Industrial Production Methods

Industrial production of N-Acetyl-D-glucosamine 6-phosphate disodium salt involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce high yields of the compound through optimized metabolic pathways .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-glucosamine 6-phosphate disodium salt undergoes several types of chemical reactions, including:

Phosphorylation: Involves the addition of a phosphate group to the molecule, facilitated by specific kinases.

Common Reagents and Conditions

Hydrolysis: Requires the enzyme N-acetyl-D-glucosamine-6-phosphate deacetylase and a suitable buffer solution.

Phosphorylation: Utilizes ATP as the phosphate donor and specific kinases to catalyze the reaction.

Major Products Formed

Hydrolysis: Produces D-glucosamine-6-phosphate and acetate.

Phosphorylation: Results in the formation of phosphorylated derivatives of N-Acetyl-D-glucosamine.

Scientific Research Applications

Metabolic Studies

N-Acetyl-D-glucosamine 6-phosphate disodium salt is utilized in isotopic labeling studies to investigate metabolic pathways in cell cultures. For instance, it aids in determining the dynamics of metabolic responses in Chinese hamster ovary (CHO) cell perfusion bioreactors using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) . This application is pivotal for understanding cellular metabolism and optimizing bioprocesses.

Enzymatic Reactions

The compound serves as a substrate for specific enzymes, such as N-acetyl-D-glucosamine-6-phosphate deacetylase (NagA), which catalyzes its hydrolytic cleavage. This reaction is essential for the catabolism of N-acetyl-D-glucosamine derived from chitin degradation and contributes to the biosynthesis of lipopolysaccharides and peptidoglycans in bacterial cell walls . The kinetic properties of NagA with various substrate analogues have been extensively studied, revealing insights into enzyme regulation and substrate specificity .

Veterinary Medicine

In veterinary medicine, N-acetyl-D-glucosamine has been administered to cats to enhance the glycosaminoglycan (GAG) content lining the urothelium. A study evaluated its effects on clinical signs and urinary parameters in cats with interstitial cystitis, suggesting potential therapeutic benefits . Although further clinical studies are needed, these findings indicate its role as a supportive treatment in managing urinary tract conditions.

Potential Anti-inflammatory Effects

Emerging research suggests that N-acetyl-D-glucosamine may possess anti-inflammatory properties. Its involvement in modulating immune responses could be beneficial in treating inflammatory diseases, although more comprehensive clinical trials are necessary to establish efficacy and safety profiles.

Role in Glycolysis and Cell Metabolism

N-Acetyl-D-glucosamine 6-phosphate disodium salt plays a critical role at the intersection of various metabolic pathways, particularly glycolysis. Glucosamine-6-phosphate deaminases utilize this compound to supply carbon for glycolytic processes, especially in cancer cells where altered metabolism is prevalent . Understanding these interactions can provide insights into metabolic dysregulation associated with cancer.

Comparative Insights from Case Studies

Mechanism of Action

The mechanism of action of N-Acetyl-D-glucosamine 6-phosphate disodium salt involves its role as a substrate for specific enzymes. For example, it is deacetylated by N-acetyl-D-glucosamine-6-phosphate deacetylase to produce D-glucosamine-6-phosphate and acetate. This reaction is crucial in the metabolic pathway of amino sugar and nucleotide sugar metabolism .

Comparison with Similar Compounds

D-Glucosamine 6-Phosphate (GlcN-6-P)

- Structural Differences : Lacks the acetyl group at C2, making it less stable in metabolic reactions .

- Biosynthetic Pathway : Synthesized from fructose 6-phosphate via L-glutamine-D-fructose 6-phosphate transamidase (GFAT), whereas GlcNAc-6-P is formed by acetylating GlcN-6-P using acetyl-CoA .

- Metabolic Roles: GlcN-6-P is a direct precursor to GlcNAc-6-P and is deaminated more rapidly in the presence of GlcNAc-6-P . Both compounds are intermediates in the hexosamine biosynthesis pathway (HBP), but GlcNAc-6-P is further metabolized into UDP-GlcNAc, a donor for glycosylation .

- Enzymatic Interactions : GlcN-6-P is a substrate for glucosamine 6-phosphate deaminase, while GlcNAc-6-P is processed by N-acetylglucosamine 6-phosphate deacetylase .

N-Acetyl-D-Mannosamine 6-Phosphate (ManNAc-6-P)

- Structural Differences: Epimer of GlcNAc-6-P, with a mannose configuration at C2.

- Functional Roles :

- Both compounds are involved in sialic acid metabolism, but ManNAc-6-P is a precursor for N-acetylneuraminate (sialic acid), whereas GlcNAc-6-P contributes to UDP-GlcNAc synthesis .

- In bone metabolome studies, GlcNAc-6-P and ManNAc-6-P show sex-biased accumulation, suggesting distinct regulatory roles .

D-Glucose 6-Phosphate (Glc-6-P)

- Structural Differences : Phosphorylated at C6 but lacks the acetylated amine group.

- Metabolic Pathways :

N-Glycolyl-D-Glucosamine 6-Phosphate

- Structural Differences : Contains a glycolyl group (-CH₂OH) instead of an acetyl group.

- Biosynthetic Context : Both compounds are substrates for sialic acid biosynthesis in mammals, but N-glycolyl derivatives are rare in humans due to the absence of CMAH enzyme activity .

Comparative Data Table

Research Findings and Contradictions

- Enzyme Specificity : Earlier studies suggested glucose 6-phosphate as a substrate for transamidases, but purified enzymes from Neurospora crassa and E. coli specifically utilize fructose 6-phosphate .

- Stress Response : Under salt stress, GlcNAc-6-P levels rise significantly, unlike GlcN-6-P, which correlates with enhanced nucleotide and cofactor biosynthesis .

- Sex-Specific Metabolism : GlcNAc-6-P accumulation in male bone tissue contrasts with ManNAc-6-P, highlighting tissue-specific regulatory mechanisms .

Biological Activity

N-Acetyl-D-glucosamine 6-phosphate disodium salt (GlcNAc-6P) is a significant metabolite in various biological processes, particularly in the context of microbial metabolism and human physiology. This article explores its biological activity, focusing on enzymatic interactions, metabolic pathways, and potential therapeutic applications.

- Molecular Formula : CHNNaOP

- Molecular Weight : 323.17 g/mol

- CAS Number : 31281-59-1

Enzymatic Role and Mechanism

GlcNAc-6P serves as a substrate for several enzymes, notably N-acetyl-D-glucosamine-6-phosphate deacetylase (NagA). This enzyme catalyzes the hydrolytic cleavage of GlcNAc-6P into D-glucosamine-6-phosphate and acetate, a crucial step in the catabolism of N-acetyl-D-glucosamine derived from chitin degradation. The reaction mechanism involves the binding of divalent metal ions (such as Zn or Cd) that facilitate substrate activation through polarization of the carbonyl group in GlcNAc-6P, enhancing hydrolysis efficiency .

Table 1: Kinetic Constants for NagA with Various Substrates

| Substrate | Hydrolysis Rate (fold increase compared to GlcNAc-6P) |

|---|---|

| N-Acetyl-D-glucosamine-6-phosphate | 1x (reference) |

| N-Trifluoroacetyl-D-glucosamine-6-phosphate | 26x |

| N-Formyl-D-glucosamine-6-phosphate | 0.2x |

Metabolic Pathways

GlcNAc-6P is integral to several metabolic pathways:

- Glycolytic Pathway : It provides a source of carbon and nitrogen for energy production.

- Biosynthesis of Glycoproteins : It acts as a precursor in the synthesis of N-linked glycoproteins, which are vital for cell signaling and structural functions.

- Cell Wall Biosynthesis : In bacteria, GlcNAc-6P is involved in synthesizing essential components like lipopolysaccharides and peptidoglycan, crucial for maintaining cell wall integrity .

Case Study 1: Antimicrobial Applications

Recent studies have highlighted GlcNAc-6P's potential as a target for antimicrobial agents. Inhibitors of glucosamine-6-phosphate synthase have been identified as promising candidates for developing new antibiotics due to their role in bacterial cell wall synthesis .

Case Study 2: Role in Diabetes Management

Research has indicated that GlcNAc-6P may influence insulin signaling pathways, suggesting its potential role in managing diabetes. By modulating glucose metabolism, it could serve as a therapeutic agent to improve insulin sensitivity .

Q & A

Q. What is the role of N-Acetyl-D-glucosamine 6-phosphate disodium salt (NADG-6P) in glycosylation and carbohydrate metabolism?

NADG-6P serves as a critical substrate for glycosyltransferases, facilitating the transfer of glycosyl groups to acceptor molecules during glycosylation. It is integral to synthesizing glycosylated proteins and glycopolymers, which are essential for cellular recognition and signaling. Researchers can use NADG-6P in enzyme activity assays to study substrate specificity and catalytic mechanisms .

Q. How is NADG-6P synthesized, and what enzymes regulate its metabolic pathways?

NADG-6P is synthesized via glucosamine 6-phosphate N-acetyltransferase, which transfers an acetyl group from acetyl-CoA to glucosamine 6-phosphate. This reaction is a key step in the aminosugar metabolic pathway. To validate synthesis efficiency, researchers can employ HPLC or enzymatic coupling assays with NADH/NADPH detection to monitor reaction progress .

Q. What are the primary biochemical pathways involving NADG-6P in aminosugar metabolism?

NADG-6P is a precursor for UDP-N-acetylglucosamine (UDP-GlcNAc), a substrate for glycoprotein and glycolipid biosynthesis. It also intersects with glycogen synthesis pathways in mammals. Experimental workflows often combine isotopic labeling (e.g., ¹³C-glucose) with LC-MS/MS to trace metabolic flux and quantify pathway intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictory data on NADG-6P’s dual role as an enzyme activator and non-substrate?

Evidence shows NADG-6P activates glucosamine-6-phosphate deaminase without being catabolized . To address this paradox, structural studies (e.g., X-ray crystallography) can identify allosteric binding sites, while kinetic assays (e.g., Michaelis-Menten analysis under varying NADG-6P concentrations) can elucidate activation mechanisms. Contrasting results may arise from differences in enzyme isoforms or assay conditions, necessitating systematic controls .

Q. What methodological approaches are recommended for quantifying NADG-6P in complex biological matrices?

- Enzymatic assays : Couple NADG-6P with glucose-6-phosphate dehydrogenase (G6PDH) and measure NADPH formation spectrophotometrically at 340 nm .

- High-resolution magic-angle spinning (HRMAS) NMR : Enables direct detection in intact tissues by resolving phosphorylated sugars in ¹H-NMR spectra .

- LC-MS/MS : Provides high sensitivity and specificity; use hydrophilic interaction liquid chromatography (HILIC) to separate polar metabolites .

Q. How can isotopic labeling strategies elucidate NADG-6P’s metabolic flux in live-cell systems?

Isotopic tracers (e.g., ¹³C-labeled glucose or glucosamine) can track NADG-6P incorporation into downstream metabolites like UDP-GlcNAc. Pulse-chase experiments combined with mass spectrometry reveal turnover rates and pathway bottlenecks. For dynamic flux analysis, computational tools like Isotopomer Spectral Analysis (ISA) model labeling patterns .

Q. What experimental design considerations are critical for studying NADG-6P in enzyme inhibition studies?

- Substrate competition assays : Compare NADG-6P’s affinity with analogs (e.g., 2-deoxy-D-glucose 6-phosphate) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- pH and ionic strength optimization : NADG-6P’s ionic nature requires buffered solutions (e.g., HEPES, pH 7.5–8.0) to maintain solubility and enzyme compatibility .

- Negative controls : Include non-phosphorylated analogs (e.g., N-acetylglucosamine) to distinguish phosphorylation-dependent effects .

Methodological Resources

- Enzyme-coupled assays : Protocols for glycosyltransferase activity using NADG-6P are detailed in .

- Structural analysis : Cryo-EM and crystallography resources for enzyme-NADG-6P complexes are available in .

- Metabolomics workflows : HRMAS NMR and LC-MS/MS guidelines for phosphorylated sugars are described in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.